Ciglitazone

Catalog No.
S523752
CAS No.
74772-77-3
M.F
C18H23NO3S
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciglitazone

CAS Number

74772-77-3

Product Name

Ciglitazone

IUPAC Name

5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)

InChI Key

YZFWTZACSRHJQD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-(4-(1-methylcyclohexylmethoxy)benzyl)thiazolidine-2,4-dione, ADD 3878, ADD-3878, ciglitazone, ciglitizone

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

The exact mass of the compound Ciglitazone is 333.1399 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. It belongs to the ontological category of thiazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ciglitazone is the prototypical member of the thiazolidinedione (TZD) or 'glitazone' class of synthetic compounds. As a high-affinity ligand and selective agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), it has been instrumental in defining the mechanism of action for this entire class of insulin-sensitizing agents. Although toxicity prevented its clinical development, its established role as a reference compound makes it a critical tool for baseline studies and for investigating the fundamental biology of PPARγ activation, independent of the confounding effects of later-generation, more complex analogs.

While all thiazolidinediones (TZDs) target PPARγ, they are not functionally interchangeable due to distinct chemical structures, receptor-binding affinities, and off-target activities. Later-generation compounds like Rosiglitazone and Pioglitazone were structurally optimized for clinical use and exhibit different potencies, metabolic profiles, and even opposing effects on certain biological pathways, such as lipid metabolism. Furthermore, Ciglitazone and Troglitazone have demonstrated more potent PPARγ-independent effects, such as inducing apoptosis and cell cycle arrest, compared to Rosiglitazone and Pioglitazone. Substituting Ciglitazone with other TZDs can therefore lead to non-comparable results, compromising the interpretation of studies focused on PPARγ-dependent versus independent mechanisms.

Differentiated PPARγ Potency Profile Compared to Second-Generation Agonists

Ciglitazone activates PPARγ with an EC50 of 3 μM (3000 nM). This potency is substantially lower than that of second-generation clinical candidates like Rosiglitazone (EC50 = 60 nM). This ~50-fold difference in potency is a critical experimental parameter, allowing for the establishment of clear dose-response curves and the investigation of concentration-dependent off-target effects at higher concentrations that are distinct from the high-potency, on-target effects of Rosiglitazone.

Evidence DimensionPPARγ Activation Potency (EC50)
Target Compound Data3 μM (3000 nM)
Comparator Or BaselineRosiglitazone: 60 nM
Quantified Difference~50-fold lower potency than Rosiglitazone
ConditionsIn vitro PPARγ activation assays.

This allows researchers to use Ciglitazone as a reference compound to study PPARγ activation at moderate potency, which is crucial for differentiating class effects from compound-specific activities and for studies where high-potency agonism might mask subtle biological responses.

Distinct Inhibitory Profile in Th17 Cell Differentiation

In an in vitro model of Th17 cell differentiation, Ciglitazone demonstrated a more effective inhibitory profile than Rosiglitazone at the same concentration (25 μM). Alongside Troglitazone, Ciglitazone showed a stronger capacity to suppress the differentiation of naive T cells into IL-17 producing Th17 cells, a key cell type in autoimmune and inflammatory diseases. This suggests that its immunomodulatory effects are not solely dependent on the rank order of PPARγ activation potency.

Evidence DimensionInhibition of Th17 Cell Differentiation
Target Compound DataMore effective inhibition
Comparator Or BaselineRosiglitazone: Less effective inhibition
Quantified DifferenceQualitatively superior inhibition observed via flow cytometry at 25 µM.
ConditionsIn vitro differentiation of naive CD4+ T cells over 7 days.

For immunology research, this positions Ciglitazone as a more suitable tool than Rosiglitazone for studying the suppression of Th17-mediated inflammation, where mechanisms beyond simple PPARγ agonism may be at play.

Demonstrated Efficacy in Preclinical Diabetic Nephropathy Models

In an alloxan-induced diabetic mouse model, treatment with Ciglitazone demonstrated a tangible therapeutic effect by normalizing the expression of PPARγ mRNA and protein in kidney tissue, which was significantly attenuated by the diabetic state. This reversal of diabetes-associated PPARγ downregulation in the kidney provides a clear in vivo validation of its utility as a research tool to probe the renal-protective effects of PPARγ activation, a context where it has been specifically characterized.

Evidence DimensionPPARγ mRNA and Protein Expression in Diabetic Kidney
Target Compound DataNormalized expression to control levels after treatment.
Comparator Or BaselineDiabetic mice (untreated): Significantly attenuated expression.
Quantified DifferenceRestored expression levels that were reduced by diabetes.
ConditionsAlloxan-induced diabetic mice, kidney tissue analysis.

This provides procurement justification for researchers specifically needing a TZD with published, positive results in in vivo models of diabetic kidney disease to ensure project continuity and build upon established findings.

Baseline Control for Differentiating TZD Class Effects vs. Compound-Specific Activity

Due to its status as the prototypical TZD and its moderate potency, Ciglitazone is the right choice for establishing a baseline of PPARγ-dependent activity. Its use allows researchers to control for the more complex or potent activities of later-generation analogs like Rosiglitazone, ensuring that observed effects can be correctly attributed to either a general class mechanism or a specific molecular interaction.

Investigating PPARγ-Independent Mechanisms in Cancer and Immunology

Ciglitazone has demonstrated stronger PPARγ-independent effects, such as inhibiting Th17 cell differentiation more effectively than Rosiglitazone. This makes it the preferred tool for studies aiming to isolate and characterize off-target or non-canonical signaling pathways of TZDs, particularly in cancer cell apoptosis or immunomodulation research.

Replication and Extension of Foundational Studies in Diabetic Complications

As the foundational TZD, Ciglitazone has been used in numerous early studies exploring the role of PPARγ in various pathologies. For research programs aiming to replicate or build directly upon this body of work, such as in models of diabetic nephropathy where its effects are documented, procuring the original reference compound is essential for experimental consistency and data comparability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

333.13986477 Da

Monoisotopic Mass

333.13986477 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U8QXS1WU8G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pharmacology

Ciglitazone is an agent belonging to the glitazone (thiazolidinedione) class of antidiabetic agents with antihyperglycemic activity. Ciglitazone also exerts anti-inflammatory activity through the modulation of nuclear factor-kappaB-mediated pathways. In addition, this agent inhibits angiogenesis by reducing vascular endothelial growth factor (VEGF) production and inhibits growth of melanoma cells by inhibiting the expression of (C-X-C motif) ligand 1 (CXCL1). This agent is the prototypical compound for the thiazolidinedione class, and has never been marketed.

MeSH Pharmacological Classification

Hypoglycemic Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Health Hazard

Health Hazard

Other CAS

74772-77-3

Wikipedia

Ciglitazone

Dates

Last modified: 08-15-2023

Overexpression of tensin homolog deleted on chromosome ten (PTEN) by ciglitazone sensitizes doxorubicin-resistance leukemia cancer cells to treatment

Samira Mashayekhi, Bahman Yousefi, Ehsan Tohidi, Saber Ghazizadeh Darband, Mohammad Mirza-Aghazadeh-Attari, Shirin Sadighparvar, Mojtaba Kaviani, Vahid Shafiei-Irannejad, Hossein Samadi Kafil, Ansar Karimian, Farhad Jadidi-Niaragh, Maryam Majidinia
PMID: 31087712   DOI: 10.1002/jcb.28841

Abstract

Overcoming multidrug resistance (MDR) is a final goal of various recent studies, in which combination of different compounds and conventional chemotherapeutics results in circumventing MDR and hence cancer progression. Therefore, we aimed to investigate the effects of peroxisome proliferator-activated receptors (PPARs)-γ on MDR in doxorubicin-resistant human myelogenous leukemia cells. The effect of doxorubicin on cell viability following treatment with ciglitazone was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay. The activity of P-glycoprotein (P-gp), as one of the membrane transporters, was determined by the rhodamine 123 (Rho 123) assay. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and Western blot were used for the measurement of P-gp, and tensin homolog deleted on chromosome ten (PTEN) expression at mRNA and protein, respectively. For evaluation of doxorubicin (DOX)-induced apoptosis by annexin V/PI staining was used. Ciglitazone significantly increases the cytotoxic effects of DOX. In addition, ciglitazone considerably decreased the expression levels and activity of P-gp in DOX-resistant K562 cells. Furthermore, upon the ciglitazone treatment, PTEN expression could be increased in K562/DOX cells in a PPARγ-dependent manner. Moreover, ciglitazone significantly enhanced DOX-induced apoptosis in K562/DOX cells. The combination treatment of K562/DOX leukemia cancer cells with doxorubicin and ciglitazone might be an effective strategy in inducing apoptosis and reversing developed MDR, and more importantly decreasing the adverse side effects of these agents.


Study of the interactions between Edaglitazone and Ciglitazone with PPARγ and their antiplatelet profile

Camila Muñoz-Gutiérrez, Cesar Sepúlveda, Julio Caballero, Iván Palomo, Eduardo Fuentes
PMID: 28757415   DOI: 10.1016/j.lfs.2017.07.031

Abstract

Peroxisome proliferator-activated receptor γ (PPARγ) is a ligand-activated transcription factor with an important role in lipid metabolism, inflammation and cardiovascular diseases. PPARγ ligands have inhibitory effects on platelet aggregation via the cAMP pathway, which may confer them a protective cardioprotective role. Edaglitazone and Ciglitazone are two chemically-similar thiazolidinedione (TZD) drugs that have been described as potent PPARγ agonists; however, Edaglitazone is over 100 times more potent than Ciglitazone. Here, we report a computational study to describe the ligand binding and the experimental antiplatelet profiles of Edaglitazone and Ciglitazone. Both ligands presented similar orientations within the PPARγ binding site. Their polar heads exhibit complex hydrogen bond networks with the residues at arm I pocket, while their hydrophobic tails are oriented inside arm II or the entrance pocket. The bulkier and longer tail of Edaglitazone exhibited additional hydrophobic interactions, explaining its stronger binding to PPARγ supported by binding affinity calculations. On the other hand, both Edaglitazone and Ciglitazone displayed an antiplatelet activity, but only Edaglitazone retained such effect at low concentrations. Furthermore, we evidenced that Edaglitazone increases intraplatelet cAMP levels and prevents PPARγ secretion, explaining its greater antiplatelet activity. Altogether, the more potent PPARγ agonist Edaglitazone seems to be a potent antiplatelet agent.


Thiazolidinediones abrogate cervical cancer growth

Beverly R Wuertz, Lindsay Darrah, Justin Wudel, Frank G Ondrey
PMID: 28219679   DOI: 10.1016/j.yexcr.2017.02.020

Abstract

Peroxisome proliferator-activated receptor gamma (PPAR γ) is activated by thiazolidinedione drugs (TZDs) and can promote anti-cancer properties. We used three TZDs (pioglitazone, rosiglitazone, and ciglitazone) to target cervical cancer cell lines and a nude mouse animal model. Each agent increased activation of PPAR γ, as judged by a luciferase reporter gene assay in three HPV-associated cell lines (CaSki, SiHa, and HeLa cells) while decreasing cellular proliferation in a dose-dependent manner. They also promoted Oil Red O accumulation in treated cell lines and upregulated the lipid differentiation marker adipsin. Interestingly, xenograft HeLa tumors in nude mice treated with 100mg/kg/day pioglitazone exhibited decreased growth compared to control mice or mice treated with standard cervical chemotherapy. In conclusion, TZDs slow tumor cell growth in vitro and in vivo with decreases in cell proliferation and increases in PPAR γ and adipsin. These agents may be interesting treatments or treatment adjuncts for HPV-associated cancers or perhaps even precancerous conditions.


Oleic acid in the absence of a PPARγ agonist increases adipogenic gene expression in bovine muscle satellite cells1

Xiang Z Li, Yan Yan, Jun F Zhang, Jian F Sun, Bin Sun, Chang G Yan, Seong H Choi, Bradley J Johnson, Jong K Kim, Stephen B Smith
PMID: 31424542   DOI: 10.1093/jas/skz269

Abstract

We hypothesized that oleic acid (OA) in the absence of a thiazolidinedione (i.e., a synthetic peroxisome proliferator-activated receptorγ [PPARγ] agonist) would increase adipogenic gene expression in bovine muscle satellite cells (BSC). The BSC were cultured in differentiation medium containing 10 µM ciglitazone (CI), 100 µM OA, or 100 µM OA plus 10 µM CI (CI-OA). Control (CON) BSC were cultured only in differentiation media (containing 2% horse serum). The presence of myogenin, desmin, and paired box 7 proteins was confirmed in the BSC by immunofluorescence staining, demonstrating that we had isolated myogenic cells. The OA BSC had lesser paired box 3 (Pax3) and myogenic differentiation 1 expression but greater Pax7 and mygogenin (MYOG) expression (P < 0.05), than the CON BSC. The CI BSC had greater Pax3, Pax7, and MYOG expression than CON BSC (P < 0.05), suggesting that CI would promote BSC myogenesis under pro-myogenic conditions (i.e., when cultured with horse serum). However, both the OA and CI treatments upregulated the expression of PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα) and C/EBPß, sterol regulatory element-binding protein 1, lipoprotein lipase, and glycerol-3-phosphate acyltransferase 3 gene expression, as well as media adiponectin concentration (P < 0.05). The CI, OA, and CI-OA treatments also increased triacylglycerol and lipid droplet accumulation, in spite of upregulation (relative to CON BSC) of adenosine monophosphate-activated protein kinase alpha-1, perilipin 2 (PLIN2), and PLIN3 in BSC and downregulation of G protein-coupled protein receptor 43, acyl-CoA synthetase long chain family member 3, and stearoyl-CoA desaturase (P < 0.05). These results indicate that OA in the absence of a synthetic PPARγ agonist can effectively increase adipogenic gene expression in BSC.


Inhibition of ERK activity enhances the cytotoxic effect of peroxisome proliferator-activated receptor γ (PPARγ) agonists in HeLa cells

Ha Kyun Chang, Dae Seong Kim, Jung Jun Chae, Minsun Kim, Jun-Pyo Myong, Keun Ho Lee, Myoung Woo Lee, Tae Chul Park
PMID: 27888104   DOI: 10.1016/j.bbrc.2016.11.122

Abstract

In this study, we examined whether the peroxisome proliferator-activated receptor γ (PPARγ) agonists, ciglitazone (CGZ) and troglitazone (TGZ), induce cell death in human cervical cancer HeLa cells. The cells were treated with a range of CGZ or TGZ doses for 24 or 48 h. Low concentrations of CGZ (≤10 μM) or TGZ (≤20 μM) had no effect on cell viability whereas higher doses induced cell death in a time- and dose-dependent manner as evidenced by the detection of activated caspase-3 and PARP cleavage. Treatment with the PPARγ antagonist GW9662 followed by PPARγ agonists did not increase CGZ- or TGZ-induced cell death, indicating that PPARγ agonists induced HeLa cell death independently of PPARγ. Moreover, ERK1/2 activation was observed at a CGZ concentration of 25 μM and a TGZ concentration of 35 μM, both of which induced cell death. To elucidate the role of ERK1/2 activated by the two PPARγ agonists, the effect of U0126, an inhibitor of ERK1/2, on PPARγ-agonist-induced cell death was examined. Treatment with 10 or 20 μM U0126 followed by CGZ or TGZ induced the down-regulation of ERK1/2 activity and a decrease in Bcl-2 expression accompanied by the collapse of mitochondrial membrane potential, which in turn significantly enhanced CGZ- or TGZ-induced apoptotic cell death. Our results suggest that PPARγ agonists are capable of inducing apoptotic cell death in HeLa cells independently of PPARγ and that inhibition of ERK1/2 activity offers a strategy to enhance the cytotoxicity of PPARγ agonists in the treatment of cervical cancer.


Stimulation of PPARα normalizes the skin lipid ratio and improves the skin barrier of normal and filaggrin deficient reconstructed skin

Leonie Wallmeyer, Dominika Lehnen, Natascha Eger, Michaela Sochorová, Lukáš Opálka, Andrej Kováčik, Kateřina Vávrová, Sarah Hedtrich
PMID: 26472199   DOI: 10.1016/j.jdermsci.2015.09.012

Abstract

Therapeutic options for atopic dermatitis mostly address the symptoms but causal therapies are still missing. Peroxisome proliferator activated receptor (PPAR) agonists exert beneficial effects in patients suffering this disease, whereas the stimulation of PPARα and γ seemed most promising.
To elucidate the effects of the PPARα specific agonist WY14643, the PPARγ agonist ciglitazone, and the dual PPARα+γ agonist docosahexaenoic acid (DHA) on the homeostasis and barrier function of filaggrin deficient skin.
The effects of the PPAR agonists on skin differentiation were evaluated via qPCR, Western blot, histological or immunofluorescence staining. Skin lipid organization was determined by ATR-FTIR and lipid composition was analyzed by HPTLC. Ultimately, the skin barrier function was assessed by skin absorption studies using the radioactively labeled compound testosterone.
Significant upregulation of filaggrin after DHA and WY14643 supplementation, but no effect of ciglitazone, on protein and mRNA level was detected. DHA and WY14643, but not ciglitazone, normalized the molar ratio of the main skin barrier lipids to 1:1:1 (free fatty acids:ceramides:cholesterol). Furthermore, DHA and WY14643 supplementation normalized the skin lipid profile in filaggrin deficient skin, but only WY14643 significantly improved the skin barrier function.
Supplementation particularly with the PPARα agonist WY14643 improved the homeostasis and barrier function of filaggrin deficient skin models by normalization of the free fatty acid profile underlining the potential of PPAR agonists for the treatment of filaggrin-associated skin diseases.


A novel polymer-free ciglitazone-coated vascular stent: in vivo and ex vivo analysis of stent endothelialization in a rabbit iliac artery model

Sylvia Otto, Kristin Jaeger, Frank D Kolodgie, Diana Muehlstaedt, Marcus Franz, Sabine Bischoff, Harald Schubert, Hans R Figulla, Renu Virmani, Tudor C Poerner
PMID: 27613845   DOI: 10.18632/oncotarget.11584

Abstract

Peroxisome proliferator-activated receptor-gamma (PPARg) agonists have known pleiotropic cardiovascular effects with favourable properties in vascular remodeling, and specifically in suppression of vascular smooth muscle cell proliferation. A novel vascular stent coating using the PPARg ligand ciglitazone (CCS) was investigated regarding its effects on endothelialization after 7 and 28 days.
Microporous bare metal stents (BMS) were coated with ciglitazone by ultrasonic flux with a load of 255 μg ciglitazone/stent. SixteenNew Zealand white rabbits, fed a with high cholesterol diet, underwent stent implantation in both iliac arteries. Everolimus-eluting stents (EES) and BMS were comparators. Histology (CD 31 immunostaining, confocal and scanning electron microscopy, morphometry) was performed after 7 and 28 days and by OCT (optical coherence tomography) in vivo after 28 days.
Microscopy showed comparable results with near complete endothelialization in CCS and BMS (%CD31 above stent struts after 7 days: 67.92±36.35 vs. 84.48±23.86; p = 0.55; endothel % above stent struts: 77.22±27.9 vs. 83.89±27.91; p = 0.78). EES were less endothelialized with minimal fibrin deposition, not found in BMS and CCS (% CD 31 above struts after 28 days, BMS: 100.0±0.0 vs. EES: 95.9±3.57 vs. CCS: 100.0±0.0; p = 0.0292). OCT revealed no uncovered struts in all stents after 28 days.
Polymer-free coating with ciglitazone, a PPARg agonist is feasible and stable over time. Our data prove unimpaired endothelial coverage of a ciglitazone-coated vascular stent system by histology and OCT. Thus, this PPARg agonist coating deserves further investigation to evaluate its potency on local neointimal suppression.


Functional activation of PPARγ in human upper aerodigestive cancer cell lines

Simon K Wright, Beverly R Wuertz, George Harris, Raed Abu Ghazallah, Wendy A Miller, Patrick M Gaffney, Frank G Ondrey
PMID: 26999671   DOI: 10.1002/mc.22479

Abstract

Upper aerodigestive cancer is an aggressive malignancy with relatively stagnant long-term survival rates over 20 yr. Recent studies have demonstrated that exploitation of PPARγ pathways may be a novel therapy for cancer and its prevention. We tested whether PPARγ is expressed and inducible in aerodigestive carcinoma cells and whether it is present in human upper aerodigestive tumors. Human oral cancer CA-9-22 and NA cell lines were treated with the PPAR activators eicosatetraynoic acid (ETYA), 15-deoxy-δ- 12,14-prostaglandin J2 (PG-J2), and the thiazolidinedione, ciglitazone, and evaluated for their ability to functionally activate PPARγ luciferase reporter gene constructs. Cellular proliferation and clonogenic potential after PPARγ ligand treatment were also evaluated. Aerodigestive cancer specimens and normal tissues were evaluated for PPARγ expression on gene expression profiling and immunoblotting. Functional activation of PPARγ reporter gene constructs and increases in PPARγ protein were confirmed in the nuclear compartment after PPARγ ligand treatment. Significant decreases in cell proliferation and clonogenic potential resulted from treatment. Lipid accumulation was induced by PPARγ activator treatment. 75% of tumor specimens and 100% of normal control tissues expressed PPARγ RNA, and PPARγ protein was confirmed in 66% of tumor specimens analyzed by immunoblotting. We conclude PPARγ can be functionally activated in upper aerodigestive cancer and that its activation downregulates several features of the neoplastic phenotype. PPARγ expression in human upper aerodigestive tract tumors and normal cells potentially legitimizes it as a novel intervention target in this disease. © 2016 Wiley Periodicals, Inc.


Protective effect of arachidonic acid and linoleic acid on 1-methyl-4-phenylpyridinium-induced toxicity in PC12 cells

Kim San Tang
PMID: 25522984   DOI: 10.1186/1476-511X-13-197

Abstract

Parkinson's disease is a neurodegenerative disorder that is being characterized by the progressive loss of dopaminergic neurons of the nigrostriatal pathway in the brain. The protective effect of omega-6 fatty acids is unclear. There are lots of contradictions in the literature with regard to the cytoprotective role of arachidonic acid. To date, there is no solid evidence that shows the protective role of omega-6 fatty acids in Parkinson's disease. In the current study, the potential of two omega-6 fatty acids (i.e. arachidonic acid and linoleic acid) in alleviating 1-methyl-4-phenylpyridinium (MPP+)-induced cytotoxicity in PC12 cells was examined.
Cultured PC12 cells were either treated with MPP+ alone or co-treated with one of the omega-6 fatty acids for 1 day. Cell viability was then assessed by using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cells treated with 500 μM MPP+ for a day reduced cell viability to ~70% as compared to control group. Linoleic acid (50 and 100 μM) significantly reduced MPP+-induced cell death back to ~85-90% of the control value. The protective effect could be mimicked by arachidonic acid, but not by ciglitazone.
Both linoleic acid and arachidonic acid are able to inhibit MPP+-induced toxicity in PC12 cells. The protection is not mediated via peroxisome proliferator-activated receptor gamma (PPAR-γ). Overall, the results suggest the potential role of omega-6 fatty acids in the treatment of Parkinson's disease.


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